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Compound of Interest

Compound Name: 2-(2-acetylphenoxy)acetic Acid

Cat. No.: B160630

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a technical overview of 2-(2-acetylphenoxy)acetic acid, a
compound of interest in various chemical and pharmaceutical research fields. Due to the
limited availability of comprehensive, publicly accessible spectroscopic data, this guide
presents predicted spectral information based on established principles and data from
analogous compounds. It also outlines a general synthetic methodology and the standard
protocols for acquiring the necessary spectroscopic data. This guide serves as a foundational
resource for researchers planning to synthesize or work with 2-(2-acetylphenoxy)acetic acid.

Chemical Structure and Properties
o |[UPAC Name: 2-(2-acetylphenoxy)acetic acid

e CAS Number: 1878-62-2

e Molecular Formula: C10H1004

e Molecular Weight: 194.18 g/mol

o General Description: A white to off-white solid, typically soluble in organic solvents with
limited solubility in water. The molecule features a carboxylic acid moiety, an ether linkage,
and a ketone functional group, making it a versatile synthetic intermediate.
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Predicted Spectroscopic Data

Comprehensive experimental spectroscopic data for 2-(2-acetylphenoxy)acetic acid is not
readily available in peer-reviewed literature. The following tables summarize the predicted data
based on the analysis of its chemical structure and comparison with similar phenoxyacetic acid
derivatives.

Table 1: Predicted *H NMR Spectroscopic Data

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
) Carboxylic acid (-
~10.0 - 12.0 Singlet (broad) 1H
COOH)
Aromatic H (ortho to
~7.8-7.9 Doublet of Doublets 1H
acetyl)
) Aromatic H (para to
~75-7.6 Triplet of Doublets 1H
acetyl)
] Aromatic H (meta to
~7.1-7.2 Triplet 1H
acetyl)
Aromatic H (ortho to
~6.9-7.0 Doublet 1H
ether)
~4.8 Singlet 2H Methylene (-O-CH2-)
Acetyl methyl (-
~2.6 Singlet 3H / 2

C(O)CHs)

Solvent: CDCIz or DMSO-ds

Table 2: Predicted 3C NMR Spectroscopic Data
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Chemical Shift (6, ppm)

Assignment

~200 Acetyl carbonyl (-C(O)CHs3)

~170 Carboxylic acid carbonyl (-COOH)
~155 Aromatic C (ipso, ether linkage)
~135 Aromatic C (ipso, acetyl group)
~133 Aromatic CH

~125 Aromatic CH

~122 Aromatic CH

~115 Aromatic CH

~65 Methylene (-O-CH2-)

~29 Acetyl methyl (-C(O)CHs)

Solvent: CDCIz or DMSO-ds

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm~12) Intensity Assignment
2500-3300 Broad O-H stretch (Carboxylic acid)
C=0 stretch (Carboxylic acid
1700-1720 Strong ]
dimer)
1670-1690 Strong C=0 stretch (Aryl ketone)
1580-1600 Medium C=C stretch (Aromatic)
1200-1250 Strong C-O stretch (Ether)

Sample Preparation: KBr pellet or ATR

Table 4: Predicted Mass Spectrometry (MS) Data
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miz Interpretation
194 [M]* (Molecular ion)
151 [M - COOH]*

135 [M - OCH2COOH]*
121 [C7H502]*

43 [CHsCOl*

lonization Method: Electron lonization (EI)

Experimental Protocols

The following sections detail the general procedures for the synthesis and spectroscopic

characterization of 2-(2-acetylphenoxy)acetic acid.
3.1. Synthesis of 2-(2-acetylphenoxy)acetic acid
A common method for the synthesis of phenoxyacetic acids is the Williamson ether synthesis.

e Reaction: 2'-Hydroxyacetophenone is reacted with an alkali base (e.g., sodium hydroxide or
potassium carbonate) to form the corresponding phenoxide. This is followed by nucleophilic
substitution with an a-haloacetic acid ester (e.g., ethyl chloroacetate or ethyl bromoacetate).
The resulting ester is then hydrolyzed to yield the desired carboxylic acid.

e Procedure:

Dissolve 2'-hydroxyacetophenone in a suitable solvent such as acetone or
dimethylformamide (DMF).

[e]

[e]

Add a base, for example, anhydrous potassium carbonate, in excess.

o

Add ethyl chloroacetate to the mixture.

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress

[¢]

by thin-layer chromatography (TLC).
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o After completion, cool the mixture and filter to remove the inorganic salts.
o Evaporate the solvent under reduced pressure.

o To the resulting crude ester, add an aqueous solution of sodium hydroxide and an alcohol
like ethanol.

o Stir the mixture at room temperature or gentle heat until the hydrolysis is complete
(monitored by TLC).

o Acidify the reaction mixture with a mineral acid (e.g., HCI) to precipitate the 2-(2-
acetylphenoxy)acetic acid.

o Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent system
(e.g., ethanol/water) to obtain the pure product.

3.2. Spectroscopic Characterization
» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H and 3C NMR spectra should be recorded on a spectrometer operating at a frequency
of 300 MHz or higher.

o The sample is typically dissolved in a deuterated solvent such as chloroform-d (CDCIs) or
dimethyl sulfoxide-deé (DMSO-ds).

o Tetramethylsilane (TMS) is used as an internal standard (O ppm).
e Infrared (IR) Spectroscopy:
o The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer.

o The sample can be prepared as a potassium bromide (KBr) pellet or analyzed directly
using an attenuated total reflectance (ATR) accessory.

o The spectrum is typically recorded in the range of 4000-400 cm~1.

e Mass Spectrometry (MS):
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o Mass spectra can be acquired using a mass spectrometer with an electron ionization (EI)
source.

o The sample is introduced, and the resulting fragmentation pattern is analyzed.

o High-resolution mass spectrometry (HRMS) can be used to confirm the elemental
composition.

Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and characterization of 2-
(2-acetylphenoxy)acetic acid.
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Synthesis and Spectroscopic Analysis Workflow.

Conclusion

While a complete, experimentally verified spectroscopic dataset for 2-(2-acetylphenoxy)acetic
acid is not readily available in the public domain, this guide provides a robust, predicted
dataset and standard methodologies for its synthesis and characterization. Researchers are
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encouraged to perform these analyses to obtain empirical data, which will be crucial for any
application in drug development or scientific research. The provided protocols and workflow
offer a clear path for the generation and confirmation of this valuable compound.

« To cite this document: BenchChem. [Technical Guide: Spectroscopic and Synthetic Overview
of 2-(2-acetylphenoxy)acetic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b160630#spectroscopic-data-of-2-2-acetylphenoxy-
acetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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